

Application Note: Analytical Techniques for the Characterization of Hydroxy-PEG2-acid

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Compound of Interest		
Compound Name:	Hydroxy-PEG2-acid	
Cat. No.:	B15541945	Get Quote

Audience: Researchers, scientists, and drug development professionals.

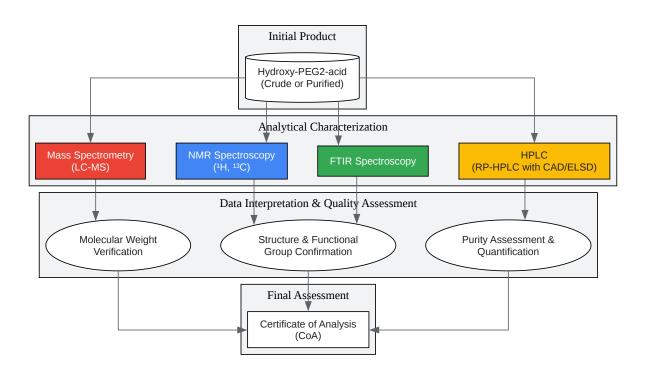
Introduction: **Hydroxy-PEG2-acid** is a heterobifunctional linker molecule widely used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker contains a terminal hydroxyl group and a carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer. The PEG moiety enhances aqueous solubility, while the two distinct functional groups allow for controlled, sequential conjugation to different molecules.[1][3]

Given its critical role, comprehensive characterization of **Hydroxy-PEG2-acid** is essential to ensure its identity, purity, and quality, which directly impacts the consistency and efficacy of the final therapeutic product.[4] A multi-faceted analytical approach is required for full characterization.[5] This document provides detailed protocols and data interpretation guidelines for the primary analytical techniques used: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Overall Characterization Workflow

A logical workflow ensures that the identity, purity, and structural integrity of the **Hydroxy- PEG2-acid** product are thoroughly confirmed. The process typically begins with spectroscopic methods to confirm the structure and functional groups, followed by chromatographic techniques to assess purity and quantify impurities.





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Fig. 1: Overall workflow for the analytical characterization of Hydroxy-PEG2-acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structural confirmation of **Hydroxy-PEG2-acid**. ¹H NMR provides information on the proton environment and confirms the ratio of different parts of the molecule, while ¹³C NMR confirms the carbon skeleton.[6]

Experimental Protocol: ¹H and ¹³C NMR

• Sample Preparation: Dissolve 5-10 mg of **Hydroxy-PEG2-acid** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6][7] Ensure the sample is fully dissolved.



- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[8]
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 [9]
 - Integrate all peaks to determine the relative proton ratios.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A higher sample concentration or a greater number of scans may be required due to the low natural abundance of ¹³C.[9]
- Data Analysis: Assign peaks based on their chemical shifts (ppm), multiplicity, and integration
 values. Compare the observed spectrum with the expected structure.[10] The integration
 ratio of the different methylene groups should be consistent with the molecule's structure.

Data Presentation: Expected NMR Signals

Assignment (¹H NMR)	Expected Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ -OH	~3.55	Triplet	2H
-CH ₂ -O-CH ₂ -	~3.60 - 3.70	Multiplet	8H
-O-CH ₂ -COOH	~4.10	Triplet	2H
-ОН, -СООН	Variable	Broad Singlet	2H



Assignment (¹3C NMR)	Expected Chemical Shift (ppm)	
-CH ₂ -OH	~60-62	
-CH ₂ -O-CH ₂ -	~68-72	
-O-CH₂-COOH	~65-67	
-СООН	~172-175	
Note: Chamical shifts are annualizate and as		

Note: Chemical shifts are approximate and can

vary based on the solvent used.[11]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the precise molecular weight of **Hydroxy-PEG2-acid**, thereby confirming its identity.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the sensitive detection of MS.[12]

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution (e.g., 10-100 μM) of Hydroxy-PEG2-acid in a solvent compatible with the mobile phase, such as a water/acetonitrile mixture.[9]
- Instrumentation: Use a UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm).[8]
 - Mobile Phase A: 0.1% Formic Acid in Water. [7]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
 - Gradient: A suitable linear gradient, for example, 5% to 95% B over 10-15 minutes.[8]
 - Flow Rate: 0.3 mL/min.[8]



- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to observe the deprotonated molecule [M-H]⁻ or positive mode for [M+H]⁺ or [M+Na]⁺.[8][9]
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-500 m/z).
 - Data Analysis: Identify the mass-to-charge ratio (m/z) of the primary ion and compare it to the calculated molecular weight.

Data Presentation: Molecular Weight Information

Parameter	Theoretical Value	Observed Ion (Example)
Molecular Formula	C7H14O5	-
Average Molecular Weight	178.18 g/mol	-
Monoisotopic Mass	178.0841 g/mol	-
Expected Ion [M-H] ⁻	177.0768 m/z	Negative Ion Mode
Expected Ion [M+Na]+	201.0733 m/z	Positive Ion Mode

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of **Hydroxy-PEG2-acid** and quantifying any related impurities.[13] Since the molecule lacks a strong UV chromophore, universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are preferred over UV detectors.[14][15]

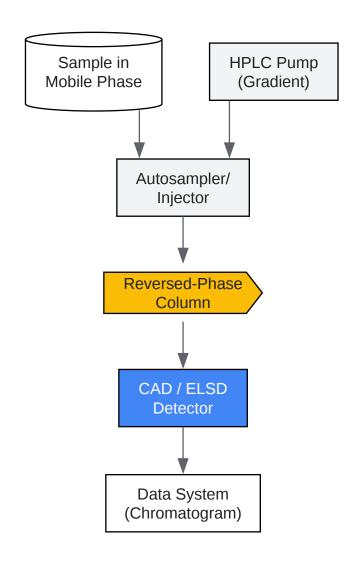
Experimental Protocol: Reversed-Phase HPLC with CAD/ELSD

 Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5-1.0 mg/mL). Filter the solution through a 0.45 μm syringe filter before injection.[15]



- Instrumentation: HPLC system equipped with a gradient pump, autosampler, and a CAD or ELSD detector.[15]
- Chromatographic Conditions:
 - Column: A polymeric reversed-phase column (e.g., PLRP-S, 150 x 4.6 mm, 5 μm) or a standard C18 column.[15][16]
 - Mobile Phase A: Water with 0.1% Formic Acid.[15]
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]
 - Gradient: A linear gradient from 10% to 50% B over 15 minutes is a typical starting point.
 [15]
 - Flow Rate: 1.0 mL/min.[17]
 - Column Temperature: 40°C.[15]
 - Injection Volume: 10 μL.
- Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[17][18]





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Fig. 2: Experimental workflow for HPLC purity analysis of **Hydroxy-PEG2-acid**.

Data Presentation: Purity and Impurity Profile Specification Parameter Typical Result Purity (by Area %) ≥ 95% 97.0%[10] ~5-10 min (depends on Retention Time (RT) Report method) **Related Impurities** Report any peak > 0.1% e.g., Dimer, PEG3 analogue e.g., Starting materials, **Unrelated Impurities** Report any peak > 0.1% solvents



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups within the **Hydroxy-PEG2-acid** molecule. It provides characteristic vibrational signatures for the hydroxyl, carboxylic acid, and ether linkages.[19]

Experimental Protocol: FTIR-ATR

- Sample Preparation: As **Hydroxy-PEG2-acid** is a liquid at room temperature, place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9][10]
- Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over the mid-infrared range (typically 4000-650 cm⁻¹).[7]
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to their corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
O-H (Alcohol & Carboxylic Acid)	Stretching, broad	3500 - 3200
C-H (Methylene)	Stretching	2920 - 2850[20]
C=O (Carboxylic Acid)	Stretching	1730 - 1700
C-O-C (Ether)	Stretching, strong	1150 - 1085[19][20]



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